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Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in flow
cytometry for the analysis of various cellular processes.[1][2][3] As a metachromatic dye, AO
exhibits differential fluorescence depending on its interaction with cellular components, making
it a powerful tool for assessing cell cycle status, apoptosis, and lysosomal integrity.[2][4] This
document provides detailed protocols and application notes for the use of Acridine Orange
Base in flow cytometry.

Acridine Orange intercalates into double-stranded DNA (dsDNA), emitting a green
fluorescence, while it binds to single-stranded DNA (ssDNA) and RNA via electrostatic
interactions, resulting in a red fluorescence. Furthermore, as a weak base, AO accumulates in
acidic organelles such as lysosomes, where it forms aggregates that emit red to orange
fluorescence. This differential staining allows for the simultaneous analysis of multiple cellular
parameters within a single sample.

Mechanism of Differential Staining

The dual-color emission of Acridine Orange is central to its utility in flow cytometry. When AO
binds to dsDNA, it remains as a monomer and fluoresces green. In contrast, when it binds to
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sSDNA or RNA, or when it aggregates at high concentrations in acidic compartments, it forms
dimers that fluoresce red. This property enables the discrimination of cell populations based on
their nucleic acid content and the integrity of their acidic vesicular organelles (AVOS).
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Caption: Mechanism of Acridine Orange differential fluorescence.

l. Cell Cycle Analysis

Acridine Orange can distinguish between different phases of the cell cycle by simultaneously
measuring DNA and RNA content. Cells in GO/G1 have a diploid DNA content and low RNA
content, while cells in S phase have increasing DNA content and moderate RNA content. G2/M
cells have a tetraploid DNA content and high RNA content.

Experimental Protocol
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This protocol is adapted from established methods for cell cycle analysis using Acridine

Orange.

A. Reagent Preparation

Reagent

Composition

Storage

AO Stock Solution

2 mg/mL Acridine Orange in
dH20

4°C, protected from light

Citrate-Phosphate Buffer (pH
3.0)

79.45 mL 0.1M Citric Acid +
20.55 mL 0.2M Dibasic
Sodium Phosphate

Room Temperature

Stock Buffer #1

(Permeabilization)

0.1% Triton X-100, 0.2M
Sucrose, 10~*M EDTA in pH
3.0 Citrate-Phosphate Buffer

Stock Buffer #2 (Staining

Base)

0.1M NacCl in pH 3.8 Citrate-
Phosphate Buffer

AO Staining Solution

0.1 mL AO Stock Solution +
9.9 mL Stock Buffer #2 (Final
AO: 20 pg/mL)

Prepare fresh

B. Staining Procedure

Start:
1075 - 1076 cells
in 100 pL media

Add 0.5 mL
Stock Buffer #1

Incubate
1 minute

Add 0.5 mL
AO Staining Solution

Analyze Immediately
on Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for cell cycle analysis with Acridine Orange.

e Harvest 1x10° to 1x10¢ cells in 100 pL of media or PBS.

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b158528?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Add 0.5 mL of cold Stock Buffer #1 to the cell suspension.

Incubate for 1 minute at room temperature.

Add 0.5 mL of AO Staining Solution.

Analyze immediately on a flow cytometer.

C. Flow Cytometry Data Acquisition

Parameter Setting
Excitation Laser Blue Laser (488 nm)
Green Fluorescence Detector 525/50 nm bandpass filter (e.g., FITC channel)

>650 nm longpass filter (e.g., PerCP or PE-
Cy5.5 channel)

Red Fluorescence Detector

) Plot Green Fluorescence (DNA content) vs. Red
Data Analysis
Fluorescence (RNA content)

Il. Apoptosis Detection

During apoptosis, chromatin condensation and DNA fragmentation occur. Acridine Orange can
be used to detect these changes. Apoptotic cells will exhibit a decrease in green fluorescence
and an increase in red fluorescence due to the increased accessibility of the dye to denatured,
single-stranded DNA. For a more robust analysis, AO is often used in combination with a
viability dye like Ethidium Bromide (EB) or Propidium lodide (PI). Live cells will have intact
membranes and stain green, early apoptotic cells will show condensed chromatin and stain
bright green, late apoptotic cells will have compromised membranes and stain orange, and
necrotic cells will stain orange-red.

Experimental Protocol

A. Reagent Preparation
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Reagent Composition Storage

100 pg/mL Acridine Orange

AO/EB Staining Solution and 100 pg/mL Ethidium 4°C, protected from light

Bromide in PBS

B. Staining Procedure

Add 1 pL of Incubate
AO/EB solution 5-15 minutes

to 25 pL of at RT, protected
cell suspension from light

Start:
1x1076 cells/mL
in PBS

Analyze Immediately
on Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for apoptosis detection with Acridine Orange/Ethidium Bromide.

Resuspend cells at a concentration of approximately 1x10° cells/mL in PBS.
To 25 pL of the cell suspension, add 1 pL of the AO/EB staining solution.
Incubate for 5-15 minutes at room temperature, protected from light.

Analyze immediately on a flow cytometer.

C. Flow Cytometry Data Acquisition and Interpretation

Parameter Setting

Excitation Laser Blue Laser (488 nm)

Green Fluorescence Detector 525/50 nm bandpass filter (for AO)
Red Fluorescence Detector >670 nm longpass filter (for EB)

Bivariate plot of Green Fluorescence vs. Red

Data Analysis

Fluorescence
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lll. Lysosomal Integrity and Autophagy

Acridine Orange accumulates in acidic vesicular organelles (AVOs), such as lysosomes and
autolysosomes, where it forms aggregates that fluoresce red. An increase in the red to green
fluorescence intensity ratio can indicate an increase in the volume of AVOs, which is a hallmark
of autophagy. Conversely, a loss of red fluorescence can indicate lysosomal membrane
permeabilization (LMP).

Experimental Protocol

A. Reagent Preparation

Reagent Composition Storage
AO Stock Solution 1 mM Acridine Orange in dH20  4°C, protected from light
Staining Medium Cell culture medium or PBS N/A

B. Staining Procedure
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Start:
Cells in suspension
in culture medium

Add AO Stock Solution
to a final concentration
of 0.5-5.0 uyM

Incubate
15-60 minutes

Wash cells with PBS
(Optional, if background
is high)

Analyze on
Flow Cytometer

at 37°C

Click to download full resolution via product page

Caption: Workflow for lysosomal staining with Acridine Orange.

Incubate for 15-60 minutes at 37°C.

high.

Analyze on a flow cytometer.

Resuspend the cells in PBS for analysis.

Prepare a cell suspension in complete culture medium or PBS.

Add AO stock solution to the cell suspension to a final concentration of 0.5-5.0 pM.

(Optional) Wash the cells with PBS to remove excess dye if the background fluorescence is

C. Flow Cytometry Data Acquisition and Analysis

Parameter

Setting

Excitation Laser

Blue Laser (488 nm)

Green Fluorescence Detector

535 nm (e.g., FITC channel)

Red Fluorescence Detector

>640 nm (e.g., PerCP or PE-Cy5.5 channel)

Data Analysis

Analyze the shift in red fluorescence intensity or

the red/green fluorescence intensity ratio.

Summary of Quantitative Parameters
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Application Parameter Typical Range
Cell Cycle Analysis AO Staining Concentration 20 pg/mL
Incubation Time 1 minute

Apoptosis Detection AO/EB Concentration 100 pg/mL each
Incubation Time 5-15 minutes

Lysosomal Staining AO Staining Concentration 0.5-5.0uM
Incubation Time 15 - 60 minutes

General Excitation Wavelength 488 nm

Green Emission ~525 nm

Red Emission ~650 nm

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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